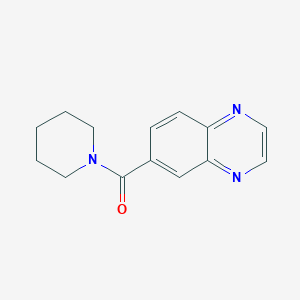
Ampalex
Descripción general
Descripción
CX516, también conocido como 6-(Piperidin-1-ilcarbonil)quinoxalina, es un compuesto que pertenece a la clase de ampaquinas. Las ampaquinas son un grupo de compuestos que modulan la actividad de los receptores AMPA, que son un tipo de receptor de glutamato en el cerebro. CX516 ha sido estudiado por sus posibles efectos potenciadores cognitivos y su capacidad para mejorar la memoria y el aprendizaje. Se ha investigado como un posible tratamiento para condiciones como la enfermedad de Alzheimer, el trastorno por déficit de atención e hiperactividad y la esquizofrenia .
Métodos De Preparación
La síntesis de CX516 implica la reacción de la quinoxalina con piperidina en presencia de un catalizador adecuado. La reacción generalmente tiene lugar bajo condiciones controladas de temperatura y presión para garantizar que se obtenga el producto deseado. Los métodos de producción industrial pueden implicar síntesis a gran escala utilizando condiciones de reacción similares, pero optimizadas para mayores rendimientos y pureza. El compuesto a menudo se prepara como una solución madre en un vehículo de ciclodextrina para mejorar su solubilidad y estabilidad .
Análisis De Reacciones Químicas
CX516 experimenta varias reacciones químicas, que incluyen:
Oxidación: CX516 puede oxidarse bajo condiciones específicas para formar derivados oxidados.
Reducción: El compuesto puede reducirse para formar derivados reducidos.
Sustitución: CX516 puede sufrir reacciones de sustitución donde uno o más átomos en la molécula son reemplazados por otros átomos o grupos. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios catalizadores.
Aplicaciones Científicas De Investigación
CX516 ha sido ampliamente utilizado en la investigación científica debido a su capacidad para modular la actividad del receptor AMPA. Algunas de sus aplicaciones incluyen:
Química: Estudiar los efectos de la modulación del receptor AMPA en la transmisión sináptica y la plasticidad.
Biología: Investigar el papel de los receptores AMPA en varios procesos biológicos, incluido el aprendizaje y la memoria.
Medicina: Explorar los posibles efectos terapéuticos de CX516 en el tratamiento de déficits cognitivos asociados con condiciones como la enfermedad de Alzheimer, la esquizofrenia y el trastorno por déficit de atención e hiperactividad.
Industria: Desarrollar nuevos compuestos ampaquina con mayor potencia y eficacia basados en la estructura y actividad de CX516 .
Mecanismo De Acción
CX516 actúa como un modulador alostérico positivo de los receptores AMPA. Mejora la función del glutamato, el principal neurotransmisor excitatorio en el cerebro, al unirse alostéricamente al complejo del canal del receptor AMPA. Esta unión ralentiza la desactivación del receptor, lo que da como resultado un tiempo de apertura más largo y una desintegración más lenta del potencial postsináptico excitatorio. Este mecanismo mejora la potenciación a largo plazo del hipocampo, que es un proceso asociado con el aprendizaje y la memoria .
Comparación Con Compuestos Similares
CX516 se compara con otros compuestos similares como el farampator y el CX717. Estos compuestos también pertenecen a la clase de ampaquinas y modulan la actividad del receptor AMPA. CX516 es único en sus propiedades específicas de unión y sus efectos en la desactivación del receptor. El farampator y el CX717 se han desarrollado para tener mayor potencia y vidas medias más largas en comparación con el CX516 .
Compuestos Similares
- Farampator
- CX717
Propiedades
IUPAC Name |
piperidin-1-yl(quinoxalin-6-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c18-14(17-8-2-1-3-9-17)11-4-5-12-13(10-11)16-7-6-15-12/h4-7,10H,1-3,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANDGGVOPIJEHOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC3=NC=CN=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70165574 | |
| Record name | Ampalex | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70165574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
CX 516 is a benzylpiperidine AMPAkine, an AMPA (alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) modulator, that enhances the function of glutamate when it binds allosterically to the AMPA receptor channel complex. CX 516 slows receptor deactivation with a longer open time, slower excitatory postsynaptic potential (EPSP) decay and improvement of hippocampal long term potentiation (LTP). | |
| Record name | CX516 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06247 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
154235-83-3 | |
| Record name | 1-(Quinoxalin-6-ylcarbonyl)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154235-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ampalex | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154235833 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CX516 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06247 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ampalex | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70165574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 154235-83-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CX516 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5QU38B4V9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
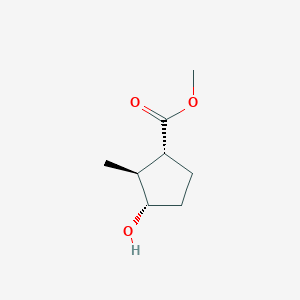
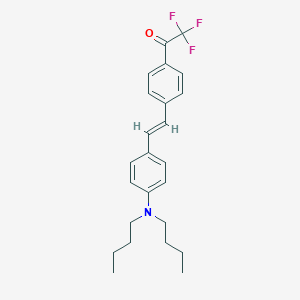
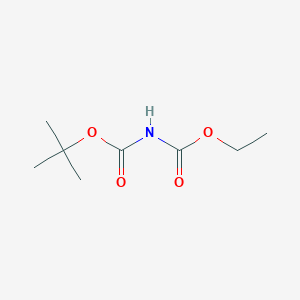
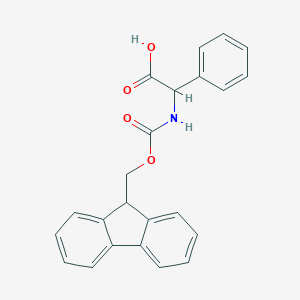
![Acetamide,N-[(acetylamino)methyl]-2-(acetyloxy)-](/img/structure/B68830.png)
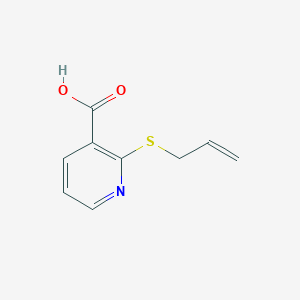
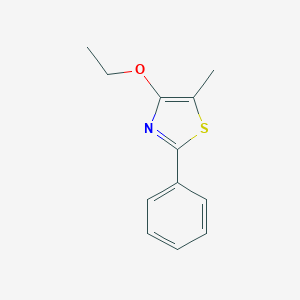
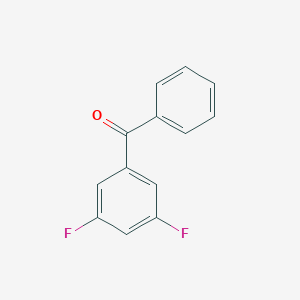
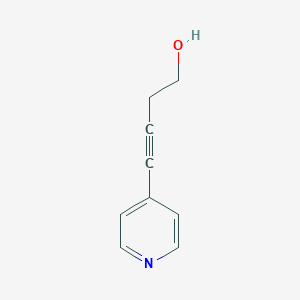
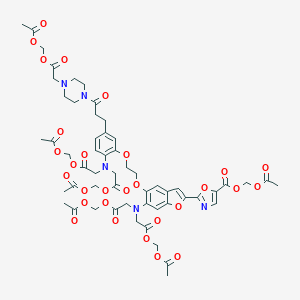
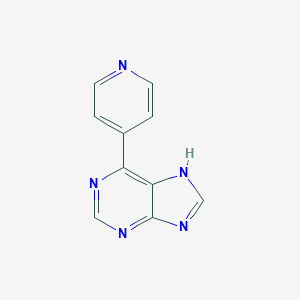
![(3R)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B68846.png)
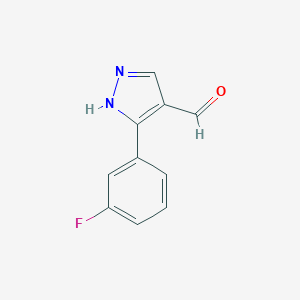
![Methyl 3-[(1H-pyrrol-1-yl)methyl]benzoate](/img/structure/B68850.png)
